molecular formula C14H14BrNO3S2 B5024201 4-(2-bromo-4,5-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-(2-bromo-4,5-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5024201
M. Wt: 388.3 g/mol
InChI Key: QNQOSBPXVIUULX-YHYXMXQVSA-N
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Description

4-(2-bromo-4,5-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, commonly known as BDMT, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BDMT is a yellow crystalline powder that is soluble in organic solvents, and its chemical structure consists of a thiazole ring, an ethylthio group, and a bromo-dimethoxybenzylidene moiety.

Scientific Research Applications

BDMT has been extensively studied for its various scientific research applications. One of the most promising applications of BDMT is its potential use as an anti-cancer agent. Studies have shown that BDMT exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDMT induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα, which is essential for DNA replication and cell division.
Another potential application of BDMT is its use as an anti-inflammatory agent. BDMT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglial cells. This anti-inflammatory activity of BDMT may be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of BDMT involves its interaction with various molecular targets in the cell. BDMT has been shown to inhibit the activity of topoisomerase IIα, which is essential for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. BDMT also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
BDMT exhibits various biochemical and physiological effects in the cell. Studies have shown that BDMT induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. BDMT also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB signaling pathway. In addition, BDMT has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDMT is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. BDMT also exhibits anti-inflammatory and antioxidant activities, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of BDMT is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on BDMT. One of the directions is the development of new analogs of BDMT with improved solubility and bioavailability. Another direction is the investigation of the potential use of BDMT as a neuroprotective agent, as studies have shown that BDMT exhibits protective effects against oxidative stress-induced neuronal damage. Furthermore, the potential use of BDMT in combination with other anti-cancer agents for the treatment of various types of cancer should be explored. Finally, the molecular mechanisms underlying the anti-cancer and anti-inflammatory activities of BDMT should be further elucidated to facilitate the development of new drugs based on BDMT.

Synthesis Methods

The synthesis of BDMT involves the reaction of 2-ethylthio-4,5-dimethoxybenzaldehyde with 2-bromoacetophenone in the presence of thiosemicarbazide and glacial acetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the thiazole ring. The final product is obtained through recrystallization from ethanol.

properties

IUPAC Name

(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S2/c1-4-20-14-16-10(13(17)21-14)5-8-6-11(18-2)12(19-3)7-9(8)15/h5-7H,4H2,1-3H3/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQOSBPXVIUULX-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC(=C(C=C2Br)OC)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC(=C(C=C2Br)OC)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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